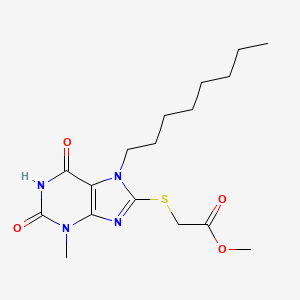

Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate, also known as MSAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSAP is a purine derivative that has been synthesized through a multistep process, and its unique structure has led to its investigation for use in pharmaceuticals, as well as in other areas of research.

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate, focusing on six unique applications:

Pharmaceutical Development

Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate has potential applications in pharmaceutical development due to its structural similarity to purine derivatives, which are known for their biological activity. This compound can be explored for its potential as an antiviral, anticancer, or anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug discovery and development .

Biochemical Research

In biochemical research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving purine derivatives. Its modified purine structure can help in understanding the binding mechanisms and activity of enzymes such as xanthine oxidase and adenosine deaminase. This can lead to insights into the regulation of purine metabolism and the development of enzyme inhibitors .

Molecular Biology

Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate can be utilized in molecular biology for the synthesis of modified nucleotides. These modified nucleotides can be incorporated into DNA or RNA to study the effects of structural changes on nucleic acid function and stability. This application is particularly useful in the development of nucleic acid-based therapeutics and diagnostic tools .

Chemical Synthesis

This compound can serve as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical modifications, making it a valuable building block for the synthesis of more complex molecules. Researchers can use it to develop new synthetic routes for the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Material Science

In material science, Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate can be explored for its potential in the development of novel materials. Its unique structure may impart specific properties such as enhanced thermal stability, conductivity, or biocompatibility. These materials can be used in various applications, including electronics, coatings, and biomedical devices.

Environmental Science

This compound can be investigated for its potential use in environmental science, particularly in the detection and remediation of pollutants. Its ability to interact with specific molecules can be harnessed to develop sensors for detecting environmental contaminants. Additionally, it can be used in the design of materials that can adsorb or degrade harmful substances, contributing to environmental protection efforts .

Eigenschaften

IUPAC Name |

methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O4S/c1-4-5-6-7-8-9-10-21-13-14(20(2)16(24)19-15(13)23)18-17(21)26-11-12(22)25-3/h4-11H2,1-3H3,(H,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZWRKJBGCUXKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(N=C1SCC(=O)OC)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2438873.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea](/img/structure/B2438874.png)

![N-(4-ethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2438876.png)

![methyl 4-(6-(4-methoxyphenethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2438877.png)

![Tert-butyl (1R,5S)-6-[(6-chloropyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2438882.png)

![3-(Phenoxymethyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2438884.png)

![(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide](/img/structure/B2438887.png)

![6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2438889.png)